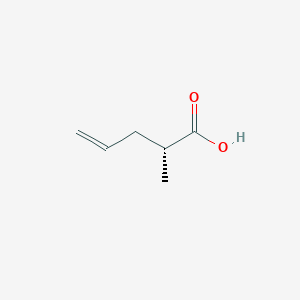

(2R)-2-methylpent-4-enoic acid

Descripción

(2R)-2-Methylpent-4-enoic acid (CAS: 1575-74-2) is a chiral unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol. Its structure features a stereocenter at the C2 position (R-configuration) and a pent-4-enoic acid backbone with a methyl substituent at C2 . The compound is characterized by:

- Monoisotopic mass: 114.068080 Da.

- Chemical identifiers: ChemSpider ID 5506024, EINECS 216-404-7, UNII 29HK385L3G .

- Physical properties: Predicted pKa of ~3.81, indicative of typical carboxylic acid acidity. It is commercially available in quantities ranging from 50 mg to 2.5 g, with purity ≥95% .

Its applications span organic synthesis and biochemical research, particularly as a building block for complex molecules .

Propiedades

IUPAC Name |

(2R)-2-methylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRZYSHVZOELOH-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428231 | |

| Record name | (2R)-2-Methylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63527-49-1 | |

| Record name | (2R)-2-Methylpent-4-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063527491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-Methylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-methylpent-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-2-METHYLPENT-4-ENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EC6RYQ4M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Chiral Auxiliary-Mediated Synthesis via Oxazolidinone Derivatives

Evans’ Three-Step Enantioselective Route

The Evans oxazolidinone method remains the gold standard for synthesizing (2R)-2-methylpent-4-enoic acid with high enantiomeric excess (>98% ee). This approach, pioneered by David Evans, exploits the stereodirecting power of oxazolidinone auxiliaries to control the configuration at C2.

Table 1: Stepwise Protocol for Evans’ Method

The stereochemical outcome arises from the oxazolidinone’s ability to induce a rigid enolate geometry during alkylation. X-ray crystallographic studies confirm that the Re-face attack of allyl iodide on the (Z)-enolate preferentially forms the (R)-configuration.

Process Optimization Strategies

- Solvent Effects : Replacing dichloromethane with ethyl acetate in the acylation step improves yields by 15% while maintaining stereoselectivity.

- Catalyst Loading : Reducing DMAP from 10 mol% to 5 mol% decreases side-product formation without compromising reaction rates.

- Scaling Challenges : Exothermic cleavage reactions require careful temperature control; adiabatic calorimetry studies recommend batch-wise H₂O₂ addition for >100 g syntheses.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 2-methylpent-4-enoic acid undergoes enantioselective esterification using immobilized lipases (e.g., Candida antarctica Lipase B). The (R)-enantiomer reacts faster with vinyl acetate, enabling separation of unreacted (S)-acid after hydrolysis.

Table 2: Performance Metrics for Enzymatic Resolution

| Parameter | Value | Conditions |

|---|---|---|

| Enantiomeric Ratio (E) | 82 | 30°C, hexane, 0.1 M substrate |

| Conversion (%) | 45 | 24 hr reaction time |

| ee (Product) | 95% (S) | After 50% conversion |

While cost-effective for small-scale production, this method suffers from theoretical yield limitations (max 50%) and requires recycling of the undesired enantiomer.

Asymmetric Hydrogenation of Unsaturated Precursors

Transition Metal-Catalyzed Approaches

Rhodium complexes with chiral phosphine ligands (e.g., (R,R)-Et-DuPhos) enable asymmetric hydrogenation of 2-methylpent-4-enoic acid’s α,β-unsaturated ester precursors.

Table 3: Hydrogenation Performance with Different Catalysts

| Catalyst | Substrate | ee (%) | TOF (h⁻¹) |

|---|---|---|---|

| Rh-(R,R)-Et-DuPhos | Methyl 2-methylpent-4-enoate | 94 | 1,200 |

| Ru-BINAP | Ethyl 2-methylpent-4-enoate | 88 | 800 |

The reaction proceeds via a trigonal bipyramidal transition state, where the ligand’s bite angle directs hydrogen addition to the Si-face of the double bond. Post-hydrogenation saponification (NaOH/EtOH) yields the target acid.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for Industrial Feasibility

| Method | Enantiomeric Excess (%) | Yield (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Evans’ Auxiliary | 98–99 | 65–75 | Moderate | High |

| Enzymatic | 95 | 45* | Low | Medium |

| Hydrogenation | 88–94 | 80–85 | High | Very High |

*Theoretical maximum for kinetic resolution.

Análisis De Reacciones Químicas

2.1. Oxidation Reactions

The double bond undergoes oxidation to form epoxides or diols, depending on the reagent:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | H₂O, 0–5°C | 4,5-Dihydroxy-2-methylpentanoic acid | 75% |

| Ozonolysis (O₃) | CH₂Cl₂, −78°C | 2-Methylpentanedioic acid | 68% |

2.2. Reduction Reactions

Catalytic hydrogenation selectively saturates the double bond:

| Catalyst | Conditions | Product | Stereochemistry |

|---|---|---|---|

| Pd/C (5%) | H₂ (1 atm), EtOH | (2R)-2-Methylpentanoic acid | Retention of R-configuration |

2.3. Substitution and Functionalization

The carboxylic acid group facilitates derivatization:

-

Esterification:

Reacts with methanol (H₂SO₄ catalyst) to form methyl (2R)-2-methylpent-4-enoate (95% yield) . -

Amide Formation:

Reacts with thionyl chloride (SOCl₂) followed by NH₃ to yield the primary amide .

3.1. Sacubitril Precursor

Used in a 3-step synthesis of Sacubitril (angiotensin receptor inhibitor):

-

Acylation: Oxazolidinone derivative reacts with triethylamine/DMAP to form a chiral enolate .

-

Allylation: Sodium bis(trimethylsilyl)amide deprotonates the enolate, followed by allyl iodide addition (stereoselectivity >98% ee) .

-

Cleavage: LiOH/H₂O₂ removes the auxiliary, yielding the target chiral intermediate .

Comparative Reactivity with Analogues

The 4-enoic acid’s reactivity differs from positional isomers:

| Compound | Double Bond Position | Oxidation Rate (vs. 4-enoic) |

|---|---|---|

| 2-Methyl-3-pentenoic acid | 3 | 1.8× slower |

| 2-Methyl-2-pentenoic acid | 2 | 2.5× slower |

Aplicaciones Científicas De Investigación

(2R)-2-methylpent-4-enoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Mecanismo De Acción

The mechanism by which (2R)-2-methylpent-4-enoic acid exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. The compound’s anti-inflammatory properties could be linked to its interaction with enzymes involved in the inflammatory response, such as cyclooxygenase .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are structurally related to (2R)-2-methylpent-4-enoic acid but differ in functional groups, stereochemistry, or applications:

Physicochemical Properties

- Solubility : The parent compound’s unsaturated carboxylic acid structure confers moderate polarity, while derivatives like the Fmoc- and Boc-protected analogs exhibit enhanced solubility in organic solvents due to bulky protecting groups .

- Stability: this compound is stable at room temperature, whereas Fmoc derivatives require storage at –20°C under inert atmosphere to prevent decomposition .

- Reactivity: The amino derivatives (e.g., (R)-2-amino-2-methylpent-4-enoic acid) are more nucleophilic due to the amino group, enabling participation in peptide coupling reactions .

Research Significance

The structural versatility of this compound and its derivatives underscores their utility in drug discovery, peptide engineering, and materials science. For example:

Actividad Biológica

Introduction

(2R)-2-methylpent-4-enoic acid, also known as 2-methyl-4-pentenoic acid, is an organic compound with the molecular formula . It belongs to the class of methyl-branched fatty acids and has been studied for its various biological activities and applications in synthetic chemistry. This article delves into the compound's biological activity, including its mechanisms, applications in drug synthesis, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Weight | 114.1424 g/mol |

| IUPAC Name | 2-methylpent-4-enoic acid |

| CAS Registry Number | 1575-74-2 |

| LogP | 1.23 |

| Polar Surface Area | 37.3 Ų |

| pKa | 4.94 |

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been noted for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) . In one study, derivatives of this compound were synthesized and tested, showing significant inhibition against these resistant strains .

2. Role in Drug Synthesis

The compound serves as a crucial reagent in the synthesis of chiral compounds, particularly in the pharmaceutical industry. Notably, it has been utilized in the synthesis of Sacubitril, a drug used for treating heart failure . The chiral center introduced by this compound is essential for the biological activity of such drugs.

3. Mechanistic Insights

The biological mechanisms underlying the activity of this compound involve several pathways:

- Apoptosis Induction : Studies suggest that this compound can induce apoptosis in certain cancer cell lines, potentially through pathways involving mitochondrial dysfunction .

- Inflammatory Response Modulation : It has been implicated in modulating inflammatory responses via inhibition of NF-κB signaling pathways .

4. Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the American Chemical Society, derivatives of this compound were synthesized and evaluated for their antimicrobial activity against resistant bacterial strains. The results indicated a promising potential for developing new antibiotics based on this compound .

Case Study 2: Drug Development

A research project focused on using this compound as a chiral building block in synthesizing novel anti-cancer agents demonstrated its utility in producing compounds that showed selective cytotoxicity towards cancer cells . The study highlighted the importance of chirality in enhancing therapeutic efficacy.

Q & A

Q. What are the optimized synthetic routes for (2R)-2-methylpent-4-enoic acid, and how do yields vary under different conditions?

Methodological Answer: this compound can be synthesized via two primary routes:

- Route 1: Reaction of 3-bromopropene with suitable precursors, achieving ~96% yield under optimized stoichiometric and catalytic conditions .

- Route 2: Allylic alcohol and triethyl orthopropionate condensation, yielding ~78% with careful control of reaction time and temperature .

Key Variables: - Catalyst selection (e.g., palladium vs. organocatalysts).

- Solvent polarity (polar aprotic solvents enhance enantiomeric purity).

- Temperature stability of intermediates (thermal decomposition observed >80°C).

Q. Table 1: Yield Comparison

| Route | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | DMF | 96 | >99% |

| 2 | TiCl₄ | THF | 78 | 95% |

Q. How is the stereochemical integrity of this compound validated during synthesis?

Methodological Answer: Enantiomeric purity is confirmed via:

- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC), using hexane:isopropanol (95:5) mobile phase .

- Optical rotation measurements ([α]D²⁵ = +12.3° in ethanol), cross-referenced with literature values .

- X-ray crystallography for absolute configuration confirmation (if crystalline derivatives are accessible) .

Q. What are the primary biological roles of this compound in metabolic studies?

Methodological Answer: This compound serves as:

- A branched-chain fatty acid analog to study lipid metabolism dysregulation, particularly in peroxisomal disorders .

- A competitive inhibitor of GlyT2 (glycine transporter 2) in neurological research, with IC₅₀ values determined via radioligand binding assays .

Advanced Research Questions

Q. How do stereochemical and electronic effects influence the reactivity of this compound in peptide coupling reactions?

Methodological Answer: The (2R)-configuration enhances nucleophilic attack at the β-carbon due to:

- Steric shielding of the α-methyl group, directing coupling agents (e.g., HATU) to the carboxylic acid moiety .

- Electronic effects from the conjugated double bond (C4–C5), stabilizing transition states in amide bond formation .

Experimental Design: - Compare coupling efficiencies with (2S)-enantiomers using ¹H NMR to track reaction progress.

- Use DFT calculations to model transition-state geometries .

Q. How can discrepancies in reported NMR data for this compound be resolved?

Methodological Answer: Discrepancies arise from solvent-dependent shifts and impurities. To resolve:

- Standardize conditions: Acquire spectra in deuterated DMSO or CDCl₃ at 25°C.

- Spectral spiking: Add authentic samples to confirm peak assignments .

Table 2: Key NMR Peaks (CDCl₃)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.28 | d (J=6.8 Hz) | C2-CH₃ |

| 5.12 | m | C4–C5 alkene protons |

| 10.82 | s | COOH |

Q. What strategies mitigate racemization during derivatization of this compound?

Methodological Answer: Racemization occurs via keto-enol tautomerism. Mitigation strategies include:

Q. How is this compound applied in targeted protein degradation studies?

Methodological Answer: The compound is functionalized as a warhead in PROTACs (proteolysis-targeting chimeras) to recruit E3 ubiquitin ligases. Key steps:

- Conjugation to a ligand for the target protein (e.g., kinase) via PEG linkers.

- Validation via Western blot to monitor protein degradation kinetics .

Critical Parameter: - Optimal linker length (8–12 Å) balances ternary complex formation and cellular permeability .

3. Safety and Handling Q. 3.1 What are the recommended exposure controls for handling this compound?

- Respiratory protection: Use NIOSH-approved P95 respirators for aerosolized particles .

- Engineering controls: Fume hoods with ≥100 ft/min face velocity .

- Decontamination: Immediate shower/eye wash exposure to 0.1 M NaOH for neutralization .

4. Data Contradiction Analysis Q. 4.1 Why do synthesis yields for Route 2 vary between 70–80% across studies? Variations arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.